

Comparative Guide to Cross-Validation of Spectroscopic Data for Novel Pyrazole Derivatives

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Compound of Interest

Compound Name: 3-(furan-2-yl)-1H-pyrazole

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This guide provides an objective comparison of spectroscopic data for the characterization of novel pyrazole derivatives, supported by experimental data from recent literature. It details the methodologies for key spectroscopic techniques and illustrates the workflow for data cross-validation to ensure structural integrity.

Data Presentation: Spectroscopic Characterization of Novel Pyrazole Derivatives

The structural elucidation of novel pyrazole derivatives relies on the combined application of several spectroscopic techniques. Each technique provides unique and complementary information, and the congruence of data across these methods serves as a robust cross-validation of the proposed chemical structure. Below is a summary of representative spectroscopic data for newly synthesized pyrazole derivatives.

Compound/ Derivative	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spec (m/z)	Reference
Halogenoami nopyrazole Derivative (4a)	5.34-5.55 (s, NHCH ₂)	59.3-60.7 (CH ₂)	1563-1491 (ν(NO ₂)asym) , 1361-1304 (ν(NO ₂)sym), 1420-1402 (pyrazole ring)	Not specified	[1]
Halogenoami nopyrazole Derivative (5d)	5.45-5.60 (s, CH ₂)	65.1-66.4 (CH ₂)	1563-1491 (ν(NO ₂)asym) , 1361-1304 (ν(NO ₂)sym), 1189-1071 (pyrazole ring)	Not specified	[1]
Diaryl 1,3- Diketone Derived Pyrazole	6.6-6.7 (methine proton of pyrazole ring), 7.26- 7.37 (s, NH), 6.9-8.2 (aromatic protons)	Data presented in original paper	~3250 (-NH stretch), ~1420 (-CN stretch), 1200-1275 (asymmetrica l C-O-C stretch)	[M] ⁺ and [M+2] ⁺ peaks observed for bromine- containing compounds	[2]
N- substituted-5- phenyl-1H- pyrazole-4- ethyl carboxylates	Characterize d by ¹ H NMR	Characterize d by ¹³ C NMR	Characterize d by FT-IR	Not specified	[3]
Pyrazoline Derivative	Not specified	Not specified	Not specified	Not specified	[4]

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the reproducibility and validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for ^1H .^[5]
- **Sample Preparation:** Samples are dissolved in a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 .
- **Data Acquisition:** Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).^[6] Signal multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).^[7]
- **Analysis:** The integration of signals in the ^1H NMR spectrum is used to determine the relative number of protons. Chemical shifts, multiplicities, and coupling constants are analyzed to assign signals to the respective nuclei in the molecule.^[6]

Infrared (IR) Spectroscopy

- **Instrumentation:** FT-IR spectra are commonly recorded on a spectrophotometer.
- **Sample Preparation:** Samples can be analyzed as KBr pellets, thin films, or in solution.
- **Data Acquisition:** Spectra are typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Analysis:** The presence of characteristic absorption bands is used to identify specific functional groups within the molecule. For pyrazole derivatives, key vibrations include N-H stretching, C=N stretching, and aromatic C-H bending.^{[1][2]}

Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).^[6]

- **Sample Preparation:** Samples are introduced into the mass spectrometer, often dissolved in a suitable solvent for ESI.
- **Data Acquisition:** The mass spectrometer is calibrated with a standard compound to ensure mass accuracy. The appropriate ionization mode (positive or negative) is selected based on the analyte's properties.^[6]
- **Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and fragment ions provides information about the molecular weight and elemental composition of the compound.

Cross-Validation of Spectroscopic Data: A Comparative Analysis

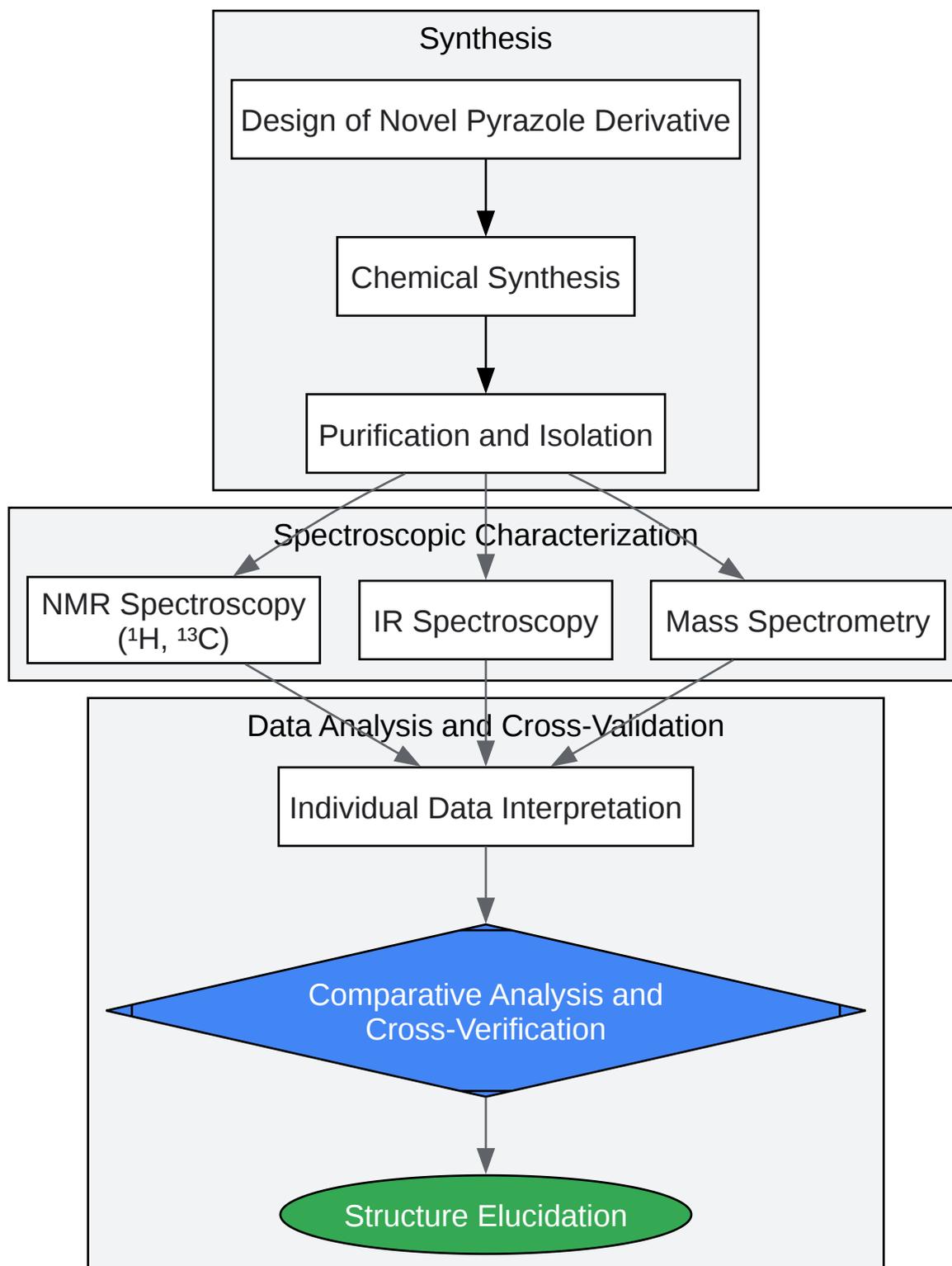
Cross-validation in the context of structural elucidation of novel compounds refers to the process of critically assessing and comparing data from multiple analytical methods to ensure a consistent and accurate structural assignment.^[8] For novel pyrazole derivatives, this involves a synergistic interpretation of NMR, IR, and MS data.

- **Complementary Information:** ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the chemical environment of the nuclei.
- **Functional Group Confirmation:** IR spectroscopy complements NMR data by confirming the presence of specific functional groups, such as N-H, C=O, and C=N bonds, through their characteristic vibrational frequencies.^[2]
- **Molecular Weight and Formula Verification:** Mass spectrometry provides the molecular weight of the compound, which can be used to confirm the elemental composition determined from NMR and other data. The fragmentation pattern can also offer additional structural insights.

The consistency of the data from these different techniques provides a high degree of confidence in the assigned structure. For instance, the presence of an N-H proton signal in the ^1H NMR spectrum should be corroborated by an N-H stretching vibration in the IR spectrum. Similarly, the molecular weight determined by mass spectrometry must be consistent with the molecular formula deduced from NMR and elemental analysis.

Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates the logical workflow for the synthesis, characterization, and cross-validation of spectroscopic data for novel pyrazole derivatives.



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Caption: Workflow for the synthesis and spectroscopic cross-validation of novel pyrazole derivatives.

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